Biological Activity of Pyrrolo[1,2-c]pyrimidine Derivatives in Drug Discovery
Biological Activity of Pyrrolo[1,2-c]pyrimidine Derivatives in Drug Discovery
[1][2][3][4]
Executive Summary
The pyrrolo[1,2-c]pyrimidine scaffold represents a distinct and emerging pharmacophore in medicinal chemistry, differentiated from its more common isomers (e.g., pyrrolo[2,3-d]pyrimidine or "7-deazapurine").[1] Characterized by a bridgehead nitrogen atom and a fused bicyclic 6+5 system, this scaffold has demonstrated significant potential as a kinase inhibitor and a cytotoxic agent.[1] This technical guide synthesizes recent advances in the design, synthesis, and biological evaluation of pyrrolo[1,2-c]pyrimidine derivatives, with a specific focus on their role as PI3Kα inhibitors and anti-hepatocellular carcinoma agents .[1]
Structural Architecture & Pharmacophore Analysis
The pyrrolo[1,2-c]pyrimidine core consists of a pyrimidine ring fused to a pyrrole ring across the N1-C2 bond of the pyrrole and the C4-N3 bond of the pyrimidine (IUPAC numbering may vary based on substitution). Unlike the flat, planar architecture of some heteroaromatics, the [1,2-c] fusion creates specific electronic distributions that favor interaction with ATP-binding pockets in kinases.[1]
Electronic Properties and Binding Modes
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Bridgehead Nitrogen: The nitrogen at the ring junction modulates the basicity and hydrogen-bond accepting capability of the system.
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Vector Positioning: Substituents at the C3 and C7 positions allow for vectors that can reach into the hydrophobic back pockets of enzymes (e.g., PI3Kα), while the core forms hinge-binding interactions.[1]
Structural Isomerism
It is critical to distinguish this scaffold from its isomers:
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Pyrrolo[1,2-c]pyrimidine: Subject of this guide.[2][3][4][5][6][7][8][9][10]
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Pyrrolo[2,3-d]pyrimidine: The "7-deazapurine" scaffold (e.g., Tofacitinib).
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Pyrrolo[1,2-a]pyrimidine: Common in anxiolytics.
Figure 1: Conceptual distinction between the pyrrolo[1,2-c]pyrimidine scaffold and its common medicinal chemistry isomers.
Therapeutic Applications & Biological Activity[2][11][12][13]
PI3Kα Inhibition (Oncology)
The most well-characterized application of pyrrolo[1,2-c]pyrimidines is in the inhibition of Phosphatidylinositol 3-kinase alpha (PI3Kα) , a master regulator of cell growth and survival often mutated in cancers.
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Mechanism: Derivatives substituted with morpholine moieties have been shown to dock into the ATP-binding site of p110α (the catalytic subunit of PI3K).
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Key Interaction: Molecular modeling reveals a critical Hydrogen bond with the backbone amide of Val851 in the hinge region.[4]
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Potency: Optimized derivatives (e.g., morpholino-pyrimidopyrrolopyrimidinones) achieve IC50 values in the sub-nanomolar range (0.1–7.7 nM) .[4]
Table 1: SAR Summary of Morpholine-Substituted Derivatives
| Compound Series | R-Group Modification | PI3Kα IC50 (nM) | Selectivity Profile |
| Series A (Pyrimido-fused) | 3-Morpholinoalkyl | 0.5 - 2.1 | High vs PI3Kβ/δ |
| Series B (Pyrido-fused) | 2-Carbonitrile | 1.2 - 7.7 | Moderate |
| Reference | Wortmannin | ~2-5 | Low (Pan-inhibitor) |
Hepatocellular Carcinoma (HCC) Activity
Recent studies have identified fused indolizine-pyrrolo[1,2-c]pyrimidine scaffolds as potent agents against liver cancer cell lines (HepG2, Huh7).[1]
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Lead Compound: Compound 5r (fused tetracyclic derivative).
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Activity: IC50 of 0.22 µM (HepG2) and 0.10 µM (Huh7).[1]
-
Mode of Action:
Figure 2: Proposed mechanism of action for fused pyrrolo[1,2-c]pyrimidine derivatives in hepatocellular carcinoma.
Synthetic Strategies
The construction of the pyrrolo[1,2-c]pyrimidine core requires specific cyclization strategies to ensure the correct bridgehead fusion.
The TosMIC Route
A classic and robust method involves the reaction of 2-pyrrolecarboxaldehydes with Tosylmethyl Isocyanide (TosMIC).[6]
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Step 1: Condensation of pyrrole-2-carbaldehyde with TosMIC.[5]
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Step 2: Cyclization in the presence of base (e.g., NaH or KOtBu).
-
Advantage: Allows for regioselective introduction of substituents at the pyrimidine ring.
One-Pot Multicomponent Reaction (MCR)
For fused systems (e.g., indolizine-fused), a three-component coupling is preferred for diversity-oriented synthesis.
-
Reagents: Pyrimidine derivative +
-haloketone + Activated alkyne/alkene. -
Conditions: Oxidative cyclization often follows the initial coupling.
Figure 3: The TosMIC synthetic pathway for accessing the pyrrolo[1,2-c]pyrimidine core.
Experimental Protocols
Protocol: Synthesis of Pyrrolo[1,2-c]pyrimidine-3-carboxylate
Objective: Synthesis of the core scaffold via TosMIC chemistry.
-
Reagents: 2-Pyrrolecarbaldehyde (1.0 eq), TosMIC (1.1 eq), Sodium Hydride (2.0 eq, 60% dispersion), dry THF.
-
Procedure:
-
Suspend NaH in dry THF under Argon atmosphere at 0°C.
-
Add TosMIC dropwise and stir for 15 minutes.
-
Add 2-Pyrrolecarbaldehyde dissolved in THF dropwise.
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Allow the mixture to warm to room temperature and stir for 2 hours (monitor by TLC).
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Quench: Carefully add water to destroy excess hydride.
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Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
-
Validation: Confirm structure via 1H-NMR (distinctive bridgehead proton signals) and LC-MS.
Protocol: PI3Kα Kinase Inhibition Assay
Objective: Determine the IC50 of derivatives against the PI3Kα isoform.[4]
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Assay Platform: ADP-Glo™ Kinase Assay (Promega) or similar fluorescence polarization method.
-
Reagents: Recombinant PI3Kα (p110α/p85α), PIP2:PS lipid substrate, ATP (10 µM), Test Compounds.
-
Workflow:
-
Preparation: Dilute compounds in DMSO (serial dilutions).
-
Incubation: Mix enzyme (2 ng/µL) with compounds in reaction buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA). Incubate for 15 min at RT.
-
Reaction Start: Add ATP and Lipid Substrate mixture. Incubate for 60 min at RT.
-
Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).
-
Readout: Measure luminescence on a plate reader.
-
Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.
-
References
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Ibrahim, S. A., et al. (2015). Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors.[4][1] European Journal of Medicinal Chemistry. Link
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Kim, S. H., et al. (2020). Synthesis and Biological Evaluation of a Fused Structure of Indolizine and Pyrrolo[1,2-c]pyrimidine: Identification of Its Potent Anticancer Activity against Liver Cancer Cells.[1] Molecules. Link[1]
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Benhalima, A., et al. (2018). 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine. IUCrData. Link
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Tapu, D., et al. (2015). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics. Link
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